2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole
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Description
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole is a useful research compound. Its molecular formula is C14H8ClF3N2 and its molecular weight is 296.68. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Hydrogen Bonding
Research into similar compounds has provided insights into their crystal structures and hydrogen bonding networks. For instance, the study of 3-trifluoroacetyloxime substituted 7-acetamido-2-aryl-5-bromoindoles revealed hydrogen bonding networks and π-stacking of the indole moiety, which are essential for understanding the structural basis of their interactions and functionalities (M. Mphahlele, 2018).
Synthesis and Functionalization
Synthetic approaches to constructing indole derivatives and their functionalization play a significant role in the development of new pharmaceuticals and materials. For example, palladium-catalyzed reactions have been a cornerstone in the synthesis and functionalization of indoles, contributing to the arsenal of organic synthesis (S. Cacchi & G. Fabrizi, 2005).
Optoelectronic and Charge Transfer Properties
The optoelectronic and charge transfer properties of phenylimidazo[1,5-a]pyridine-containing small molecules, including indole derivatives, have been explored. These properties are crucial for the development of materials used in organic semiconductor devices (A. Irfan et al., 2019).
Catalytic Applications
Indole cores have been utilized in the design of catalysts for various organic reactions. Studies on palladacycles derived from indole-based ligands showcase their efficiency in catalyzing cross-coupling reactions, highlighting the versatility of indole derivatives in synthetic chemistry (M. Singh et al., 2017).
Biological Activity Exploration
The structure and synthetic accessibility of indole derivatives make them attractive candidates for the development of new therapeutic agents. Investigations into their biological activities, such as antiallergic properties, are ongoing. For instance, N-(pyridin-4-yl)-(indol-3-yl)acetamides have been studied for their antiallergic potential, demonstrating the medicinal relevance of indole derivatives (Cecilia Menciu et al., 1999).
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2/c15-10-6-9(14(16,17)18)7-19-13(10)12-5-8-3-1-2-4-11(8)20-12/h1-7,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLWRCCYULRDOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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